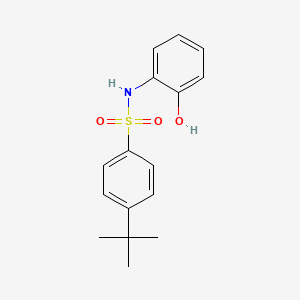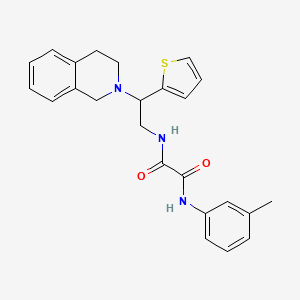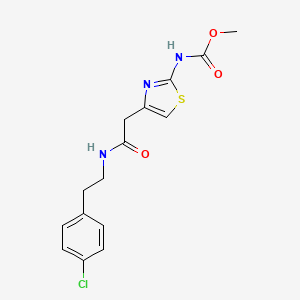
4-tert-butyl-N-(2-hydroxyphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-tert-butyl-N-(2-hydroxyphenyl)benzenesulfonamide” is an organic compound with the molecular formula C16H19NO3S . It has an average mass of 305.392 Da and a mono-isotopic mass of 305.108551 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 16 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom .Applications De Recherche Scientifique
Biological Activity Studies
A study by Chatterjee et al. (2022) explored the biological activity of a compound structurally related to 4-tert-butyl-N-(2-hydroxyphenyl)benzenesulfonamide, focusing on its non-radical and stable radical forms. The structural characterization of the compound was performed using spectroscopic data and X-ray diffraction measurements (Chatterjee et al., 2022).
Alkyl Splitting Reaction
Oludina et al. (2015) discovered an alkyl splitting reaction involving a structurally similar compound, highlighting an uncommon reaction for amides. This process was driven by the tendency of certain derivatives to eliminate specific compounds in the presence of bases (Oludina et al., 2015).
Crystal Structure Analysis
Balu and Gopalan (2013) conducted a study on the crystal structure of a compound similar to this compound, examining its crystallization in a triclinic space group and analyzing its intermolecular interactions (Balu & Gopalan, 2013).
Copper(II) Complexes Formation
Macías et al. (2006) investigated the formation of Copper(II) complexes using compounds structurally related to this compound. The study included characterizing these complexes by spectroscopic methods and examining their chemical nucleases activity (Macías et al., 2006).
Synthesis and Bioactivity
Gul et al. (2016) synthesized compounds related to this compound, assessing their cytotoxic and carbonic anhydrase inhibitory effects. One of the compounds showed high tumor selectivity and potency selectivity expression, indicating potential as an anticancer agent (Gul et al., 2016).
Spectroscopic Analysis and Docking Studies
Mary et al. (2021) performed spectroscopic analysis, DFT studies, and surface-enhanced Raman scattering on a bioactive derivative of benzenesulfonamide, providing insights into its pharmaceutical applications and molecular interactions (Mary et al., 2021).
Quantum-Chemical Calculations
Peiming et al. (2022) conducted theoretical calculations on compounds similar to this compound to define their optimized state and predict free energy and molecular orbitals participating in spectrum formation (Peiming et al., 2022).
Anti-Glycation and Anti-Oxidant Activities
Yaqoob et al. (2022) reported on the anti-glycation and anti-oxidant activities of sulfanilamide Schiff base metal chelates, which are structurally related to this compound. The study provided insights into the therapeutic potential of these compounds (Yaqoob et al., 2022).
Propriétés
IUPAC Name |
4-tert-butyl-N-(2-hydroxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-16(2,3)12-8-10-13(11-9-12)21(19,20)17-14-6-4-5-7-15(14)18/h4-11,17-18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLDWCORBVGHIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 3-[2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]ethoxy]pyrrolidine-1-carboxylate](/img/structure/B2666525.png)

![2-(1,2-benzoxazol-3-yl)-1-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2666531.png)

![N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2666534.png)
![2-(4-chlorophenoxy)-N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)acetamide;hydrochloride](/img/structure/B2666535.png)
![N-(2,4-dimethoxyphenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2666536.png)
![1-[2-(2-FLUOROPHENOXY)ACETYL]-N-[3-(2-METHYL-1,3-THIAZOL-4-YL)PHENYL]AZETIDINE-3-CARBOXAMIDE](/img/structure/B2666538.png)
![N-[4-[2-(Morpholine-4-carbonyl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2666539.png)

![2-({[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}methyl)pyridine](/img/structure/B2666544.png)
![{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanesulfonyl chloride](/img/structure/B2666545.png)
